[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt
CAS No.:
Cat. No.: VC18296834
Molecular Formula: C35H43CoN2O5S
Molecular Weight: 662.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C35H43CoN2O5S |
|---|---|
| Molecular Weight | 662.7 g/mol |
| IUPAC Name | 4-tert-butyl-2-[[(1R,2S)-2-[(5-tert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;cobalt(3+);4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C28H38N2O2.C7H8O3S.Co/c1-27(2,3)21-11-13-25(31)19(15-21)17-29-23-9-7-8-10-24(23)30-18-20-16-22(28(4,5)6)12-14-26(20)32;1-6-2-4-7(5-3-6)11(8,9)10;/h11-18,23-24,31-32H,7-10H2,1-6H3;2-5H,1H3,(H,8,9,10);/q;;+3/p-3/t23-,24+;; |
| Standard InChI Key | OMDLXXAXHOMGFQ-RMVGASQLSA-K |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C=C1)[O-])C=N[C@@H]2CCCC[C@@H]2N=CC3=C(C=CC(=C3)C(C)(C)C)[O-].[Co+3] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C=C1)[O-])C=NC2CCCCC2N=CC3=C(C=CC(=C3)C(C)(C)C)[O-].[Co+3] |
Introduction
Cobalt complexes are widely studied for their catalytic properties, magnetic behavior, and biological relevance. They often involve coordination with various ligands, which can significantly influence their reactivity and stability.
Potential Applications
Cobalt complexes are used in various applications:
-
Catalysis: They are effective catalysts for polymerization reactions, such as the alternating copolymerization of propylene oxide and carbon dioxide .
-
Magnetic Properties: Cobalt complexes can exhibit interesting magnetic behaviors, making them candidates for materials science applications.
-
Biological Relevance: Some cobalt compounds have been explored for their potential biological activities.
Synthesis and Handling
The synthesis of these complexes typically involves the reaction of cobalt salts with the appropriate ligands under controlled conditions. Storage and handling require careful attention to maintain their stability, often necessitating inert atmospheres and protection from light.
Data Table for Similar Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| [2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-κO]](nitrato-κO)cobalt | C30H40CoN3O5 | 581.59 g/mol | 2828438-32-8 |
| Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) chloride | C36H52ClCrN2O2 | Not specified | 2164931-83-3 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume